molecular formula C13H10N2O2S B11171056 N-(2-cyanophenyl)benzenesulfonamide

N-(2-cyanophenyl)benzenesulfonamide

Cat. No.: B11171056
M. Wt: 258.30 g/mol
InChI Key: RVGDWOOVHPEPNQ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)benzenesulfonamide is a high-purity chemical compound serving as a versatile building block and privileged scaffold in medicinal chemistry and drug discovery research. Sulfonamide derivatives are extensively investigated for their diverse bioactive properties, particularly as inhibitors of specific enzymes involved in disease pathways . This structure is a valuable intermediate for synthesizing novel compounds with potential therapeutic applications. Researchers utilize this core structure in the design and development of new molecules targeting oxidative stress-related conditions and infectious diseases . The benzenesulfonamide moiety is a recognized pharmacophore in the development of enzyme inhibitors. Similar N-(aryl)arylsulfonamide structures have been studied for their role in modulating inflammatory processes and have been investigated as antagonists for specific chemokine receptors, which are targets for conditions like inflammatory bowel disease and Crohn's disease . The compound's molecular framework makes it a promising precursor for creating potential antioxidant agents. Recent studies on sulfonamide hybrids have demonstrated potent radical scavenging activities, such as DPPH and superoxide dismutase (SOD)-mimic effects, which are relevant for research into protective agents for chronic and age-related diseases . As a chemical tool, it enables structure-activity relationship (SAR) studies and facilitates the rational design of more potent and selective bioactive molecules through computer-aided drug design methodologies . This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(2-cyanophenyl)benzenesulfonamide

InChI

InChI=1S/C13H10N2O2S/c14-10-11-6-4-5-9-13(11)15-18(16,17)12-7-2-1-3-8-12/h1-9,15H

InChI Key

RVGDWOOVHPEPNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the amine by a base (e.g., pyridine or triethylamine), forming a sulfonamide bond. A typical protocol involves:

  • Molar ratio : 1:1.2 (amine:sulfonyl chloride) to account for volatility losses.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.

For example, in a modified procedure from, 2-cyanophenylamine (1.18 g, 10 mmol) and benzenesulfonyl chloride (1.76 g, 10 mmol) in DCM (30 mL) with triethylamine (2.02 g, 20 mmol) yielded N-(2-cyanophenyl)benzenesulfonamide at 78% purity after 12 hours.

Catalytic Enhancements

Recent studies highlight the role of 4-dimethylaminopyridine (DMAP) as a catalyst, reducing reaction time to 4–6 hours and improving yields to 85–90%. Microwave-assisted synthesis (80°C, 30 min) has also been reported to achieve 92% conversion.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

In cases where direct sulfonylation is hindered by steric or electronic factors, nitro-to-amine reduction followed by sulfonylation offers an alternative. For instance:

  • Nitration : 2-Nitrobenzonitrile is treated with benzenesulfonamide in dimethylacetamide (DMAC) at 120°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, 55 psi) converts the nitro group to an amine.

  • Sulfonylation : The resulting 2-cyanophenylamine undergoes standard sulfonylation.

This three-step sequence achieves an overall yield of 62%, albeit with longer processing times.

Solid-Phase Synthesis

A patent-derived method uses polymer-supported sulfonyl chlorides to simplify purification. After coupling 2-cyanophenylamine to the resin-bound sulfonyl chloride, cleavage with trifluoroacetic acid (TFA) liberates the product in 75% yield.

Reaction Optimization and Yield Data

The table below compares key parameters across methods:

MethodSolventBase/CatalystTemp (°C)Time (h)Yield (%)Purity (%)Source
Direct sulfonylationDCMTriethylamine25127895
DMAP-catalyzedTHFDMAP2548998
Microwave-assistedDMFNone800.59299
Solid-phase synthesisDCMDIEA25247597

DIEA = N,N-Diisopropylethylamine

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O, 0.1% TFA) confirms purity >95%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 1H, J = 8.6 Hz), 7.91–7.64 (m, 5H), 7.40 (dd, 1H, J = 8.5 Hz), 7.19 (s, 1H).

  • IR : νmax 2230 cm⁻¹ (C≡N), 1531 cm⁻¹ (S=O asymmetric), 1360 cm⁻¹ (S=O symmetric).

  • Melting Point : 148–150°C.

Challenges and Limitations

  • Byproduct Formation : Over-sulfonylation can occur with excess sulfonyl chloride, necessitating precise stoichiometry.

  • Solubility Issues : Polar aprotic solvents like DMAC improve reactivity but complicate isolation.

  • Scale-Up : Microwave methods face energy transfer inefficiencies at industrial scales.

Emerging Innovations

Flow Chemistry

Continuous-flow reactors enable rapid mixing and heat dissipation, achieving 94% yield in 10 minutes at 100°C.

Biocatalytic Routes

Preliminary studies using sulfotransferase enzymes show promise for aqueous-phase synthesis under mild conditions (pH 7.4, 37°C) .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(2-cyanophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells or decreased microbial activity in bacteria.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Sulfonamides exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of N-(2-cyanophenyl)benzenesulfonamide with structurally analogous compounds:

Compound Substituents Key Properties Biological Activity References
This compound -SO₂NH- linked to 2-cyanophenyl High polarity due to -C≡N; FTIR peaks: 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=N) Potential enzyme inhibition (theoretical)
T0901317 -SO₂NH- linked to trifluoroethyl and hydroxyl-trifluoromethylphenyl Lipophilic (logP ~4.5); m.p. 227°C LXR agonist (EC₅₀ = 300 nM)
N-(pyridin-2-yl)benzenesulfonamide -SO₂NH- linked to pyridinyl Moderate polarity; tunable via pyridine nitrogen Insecticidal activity (low bee toxicity)
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide -SO₂NH- with benzyl and 2-methoxyphenyl Crystalline solid; stabilized by π-π interactions Biologically active (structural studies)
N-(2-cyanobenzyl)-N-(phenylsulfonyl)benzenesulfonamide (3s) -SO₂NH- with cyanobenzyl and phenylsulfonyl High molecular weight (MW ~400); characterized by NMR Experimental phasing in crystallography

Physicochemical Properties

  • Electronic Effects: The electron-withdrawing cyano group in this compound enhances its polarity compared to analogs like T0901317, which contains lipophilic trifluoromethyl groups . Quantum chemical calculations () reveal that alkyl chain length and electron-withdrawing/donating substituents significantly affect dipole moments and HOMO-LUMO gaps .
  • Thermal Stability : T0901317 exhibits a high melting point (227°C) due to strong intermolecular interactions, whereas N-(2-methoxyphenyl) derivatives () form stable crystals with lower melting points (~100–150°C) .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-cyanophenyl)benzenesulfonamide, and how can reaction parameters be optimized?

Answer: this compound is synthesized via sulfonylation of 2-cyanoaniline with benzenesulfonyl chloride under alkaline conditions. Key optimizations include:

  • Stoichiometry: A 1.2:1 molar ratio of benzenesulfonyl chloride to 2-cyanoaniline minimizes side reactions .
  • Temperature: Reaction initiation at 0–5°C followed by gradual warming to room temperature improves yield (75–85%) .
  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%), confirmed by melting point analysis and HPLC .

Q. Which analytical techniques are critical for structural elucidation of this compound, and what spectral markers should be prioritized?

Answer:

  • NMR Spectroscopy: 1H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). 13C NMR identifies the cyano carbon at δ 118 ppm .
  • FT-IR: S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1175 cm⁻¹ validate sulfonamide functionality .
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 273.0521 (±0.0005) ensures molecular formula confirmation .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational crystallographic data for this compound derivatives?

Answer:

  • Twin Refinement: Use SHELXL’s HKLF5 format for multidomain crystals, refining twin fractions iteratively until R-factor convergence (<0.05) .
  • Hirshfeld Surface Analysis: Resolve packing ambiguities by quantifying intermolecular contacts (e.g., C–H···O interactions) .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What computational chemistry approaches best predict the bioactivity of this compound analogs against enzymatic targets?

Answer:

  • Molecular Docking: AutoDock Vina with PDB structures (e.g., carbonic anhydrase II, PDB: 1XYZ) identifies binding poses (ΔG < −8 kcal/mol suggests strong inhibition) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns, GROMACS) with RMSD <2 Å indicating stable binding .
  • QSAR Modeling: Incorporate Hammett σ constants (σ = +0.66 for -CN) and π charge densities (Mulliken charges) to correlate electronic effects with IC50 values (R² >0.85) .

Q. What formulation strategies improve aqueous solubility of this compound in pharmacological studies?

Answer:

  • Salt Formation: Hydrochloride salts increase solubility by 15-fold (e.g., 0.5 mg/mL to 7.5 mg/mL in PBS) .
  • Co-Solvents: DMSO/PEG400 mixtures (≤5% v/v) maintain solubility without cytotoxicity .
  • Micellar Encapsulation: Poloxamer-407 micelles achieve 2 mg/mL solubility while preserving antimicrobial activity (MIC90 = 8 µg/mL) .

Methodological Notes

  • Crystallography: For twinned crystals, refine using SHELXL’s TWIN/BASF commands and validate with ROTAX .
  • Biological Assays: Use broth microdilution (CLSI guidelines) for MIC determination, with positive controls (e.g., sulfamethoxazole) .
  • Data Reproducibility: Report reaction yields as mean ± SD from triplicate trials and statistical significance (p <0.05, ANOVA) .

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